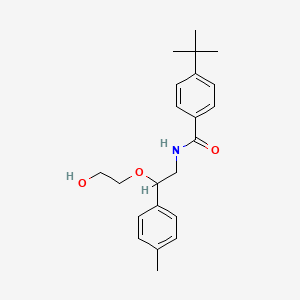

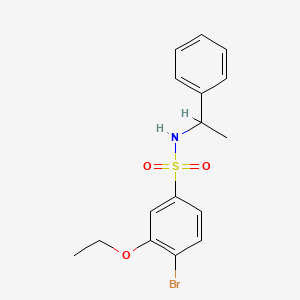

4-(叔丁基)-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors such as the farnesoid X receptor (FXR) .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of the benzene ring and the introduction of various substituents to achieve the desired biological activity. For instance, the tert-butyl group can be introduced through reactions such as tert-butyl nitrite-mediated synthesis, which is a versatile method for the controlled synthesis of various amide derivatives . Additionally, the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrates the utility of tert-butyl groups in the synthesis of amines, which can be further transformed into benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. The introduction of a tert-butyl group adds steric bulk, which can influence the compound's binding affinity and selectivity towards biological targets. The hydroxyethoxy and p-tolyl substituents in the compound may also affect its molecular interactions and overall stability .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and cyclization, depending on the substituents present and the reaction conditions. For example, tert-butyl nitrite can be used as a reagent for the nitrosation of amides, and the presence of tert-butyl groups can influence the selectivity of cyclization reactions, as seen in the synthesis of pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are determined by their molecular structure. The presence of tert-butyl groups typically increases the steric hindrance and can affect the compound's solubility and thermal stability. For example, polyamides derived from tert-butyl-substituted compounds exhibit high thermal stability and good solubility in organic solvents . The introduction of ether linkages, as in the case of the hydroxyethoxy group, can also contribute to the flexibility and solubility of the compound .

科学研究应用

合成与材料应用与4-(叔丁基)-N-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)苯甲酰胺相关的化合物研究包括具有柔性主链醚键和邻苯单元的聚酰胺的合成。这些聚酰胺表现出显着的热稳定性、在各种溶剂中的溶解性,以及形成透明柔性薄膜的能力。这些特性使它们适用于高级材料应用,包括具有增强耐久性和耐化学性的涂层、薄膜和纤维(Hsiao, Yang, & Chen, 2000)。

有机与药物化学在有机化学领域,与叔丁基具有相同结构基序的叔丁基苯基偶氮羧酸酯以其作为合成构件的通用性而著称。这些化合物能够进行各种亲核取代和自由基反应,扩展了构建复杂有机分子的工具包,可能包括药物和有机材料(Jasch, Höfling, & Heinrich, 2012)。

药理学研究具有叔丁基的化合物也已在药理学背景下进行了探索。例如,波生坦是一种具有叔丁基的内皮素受体拮抗剂,已研究其在蛛网膜下腔出血后预防脑血管痉挛的潜力。这一应用强调了含叔丁基化合物在开发重症监护医学治疗剂中的相关性(Zuccarello et al., 1996)。

属性

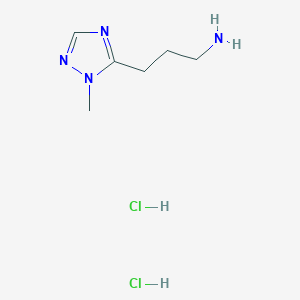

IUPAC Name |

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMAZYYVFUZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)

![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)